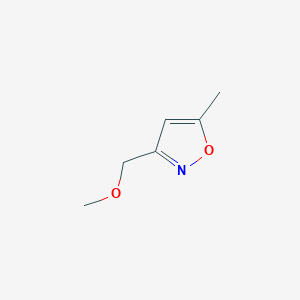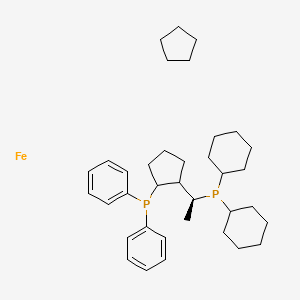
3-(methoxymethyl)-5-methyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(methoxymethyl)-5-methyl-1,2-oxazole is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom at adjacent positions. This compound is part of the isoxazole family, which is known for its significant biological activities and therapeutic potential. Isoxazoles are commonly found in various commercially available drugs due to their diverse pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(methoxymethyl)-5-methyl-1,2-oxazole typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where nitrile oxides act as dipoles and react with dipolarophiles such as alkenes or alkynes to form the isoxazole ring .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(methoxymethyl)-5-methyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the compound .
Applications De Recherche Scientifique
3-(methoxymethyl)-5-methyl-1,2-oxazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(methoxymethyl)-5-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparaison Avec Des Composés Similaires
3-Amino-5-methylisoxazole: Known for its use in the synthesis of sulfonamides and other pharmaceuticals.
4-Methoxycarbonyl-5-methylisoxazole: Used in the synthesis of various organic compounds.
Uniqueness: 3-(methoxymethyl)-5-methyl-1,2-oxazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxymethyl group provides additional sites for chemical modification, enhancing its versatility in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
3-(methoxymethyl)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C6H9NO2/c1-5-3-6(4-8-2)7-9-5/h3H,4H2,1-2H3 |
Clé InChI |
VPCWMMUBQDBJCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)COC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B8643784.png)
![Dimethyl [2-(4-methylphenyl)-2-oxoethyl]phosphonate](/img/structure/B8643788.png)

![3-[(Butan-2-yl)sulfanyl]propanenitrile](/img/structure/B8643809.png)





![5,6,6a,7,8,9-Hexahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B8643857.png)
